molecular formula C16H18N2O4S B6395325 3-(3-t-Butylsulfamoylphenyl)isonicotinic acid, 95% CAS No. 1261974-28-0

3-(3-t-Butylsulfamoylphenyl)isonicotinic acid, 95%

Cat. No. B6395325
CAS RN: 1261974-28-0
M. Wt: 334.4 g/mol
InChI Key: PYOOBKZAHQELTN-UHFFFAOYSA-N
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Description

3-(3-t-Butylsulfamoylphenyl)isonicotinic acid (3-BSA) is an organic compound that has been gaining attention in recent years due to its potential applications in a variety of scientific fields. 3-BSA is a derivative of isonicotinic acid, and is composed of three carbon atoms, four hydrogen atoms, one sulfur atom, and two nitrogen atoms. It is a white, crystalline solid that is soluble in water and organic solvents. 3-BSA has a melting point of 145-149°C and a boiling point of 295-297°C.

Mechanism of Action

The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)isonicotinic acid, 95% is not fully understood. However, it is believed that its activity is related to its ability to bind to proteins and enzymes. For example, 3-(3-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been found to bind to the nicotinic acid receptor, which is a protein involved in the regulation of lipid metabolism. It has also been found to bind to monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-t-Butylsulfamoylphenyl)isonicotinic acid, 95% are not fully understood. However, it has been found to have an inhibitory effect on monoamine oxidase, which can lead to increased levels of neurotransmitters such as serotonin and dopamine. It has also been found to have an inhibitory effect on the nicotinic acid receptor, which can lead to decreased levels of lipid metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-t-Butylsulfamoylphenyl)isonicotinic acid, 95% in lab experiments include its low cost, its availability, and its high solubility in both water and organic solvents. It is also relatively stable and has a low melting point. The main limitation of 3-(3-t-Butylsulfamoylphenyl)isonicotinic acid, 95% is its low solubility in polar solvents, which can make it difficult to use in certain types of experiments.

Future Directions

The potential applications of 3-(3-t-Butylsulfamoylphenyl)isonicotinic acid, 95% are numerous and varied. It could be used in the development of new drugs, as a substrate for enzymes, as a ligand for proteins, as a catalyst in organic synthesis, and as a reagent in polymerization reactions. It could also be used in the development of new imaging techniques, such as MRI and PET scans, for the detection of diseases. Finally, it could be used to study the effects of environmental toxins on the human body.

Synthesis Methods

3-(3-t-Butylsulfamoylphenyl)isonicotinic acid, 95% can be synthesized from isonicotinic acid and 3-t-butylsulfamoylphenyl bromide in a two-step reaction. The first step involves the reaction of isonicotinic acid with 3-t-butylsulfamoylphenyl bromide in a solvent such as ethanol, which produces 3-(3-t-butylsulfamoylphenyl)isonicotinic acid. The second step involves the removal of the bromide ion by treatment with an alkali such as sodium hydroxide.

Scientific Research Applications

3-(3-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. It has also been studied for its potential applications in biochemistry and molecular biology. In particular, 3-(3-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been used as a substrate for enzymes such as monoamine oxidase and as a ligand for proteins such as the nicotinic acid receptor.

properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-6-4-5-11(9-12)14-10-17-8-7-13(14)15(19)20/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOOBKZAHQELTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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